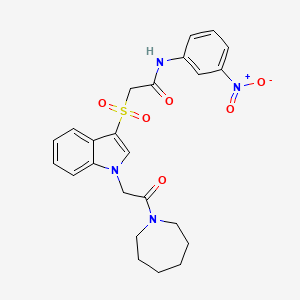

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-nitrophenyl)acetamide

Descripción

This compound belongs to a class of indole-sulfonyl acetamide derivatives, characterized by an indole core substituted with a sulfonyl group and an acetamide moiety. The azepane (7-membered cyclic amine) ring attached via a ketone-ethyl chain introduces conformational flexibility, while the 3-nitrophenyl group at the acetamide terminus provides strong electron-withdrawing properties. Such structural features are critical for interactions with biological targets, such as enzymes or receptors, and influence physicochemical properties like solubility and metabolic stability .

Propiedades

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O6S/c29-23(25-18-8-7-9-19(14-18)28(31)32)17-35(33,34)22-15-27(21-11-4-3-10-20(21)22)16-24(30)26-12-5-1-2-6-13-26/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNVQGDCGUGVKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-nitrophenyl)acetamide is a synthetic organic molecule with significant potential in pharmacological applications. Its complex structure, featuring an indole core and an azepane ring, suggests diverse biological activities, particularly in the context of enzyme inhibition and receptor modulation.

- Molecular Formula : C31H36N4O5S

- Molecular Weight : 576.71 g/mol

- CAS Number : 878060-21-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group may facilitate binding to active sites, leading to inhibition or activation of specific biochemical pathways.

Potential Targets:

- Glycine Transporter 1 (GlyT1) : Preliminary studies indicate that modifications in the azepane ring can enhance potency against GlyT1, a target implicated in neurotransmission and psychiatric disorders .

- Enzymatic Inhibition : The compound may inhibit certain enzymes by occupying their active sites, thereby modulating metabolic pathways.

Table 1: Summary of Biological Activities

Case Studies

- GlyT1 Inhibitors : A series of phenyl sulfonamides were evaluated for their inhibitory effects on GlyT1, where the introduction of the azepane moiety resulted in increased potency compared to traditional inhibitors . This suggests that the structural features of this compound may be beneficial for developing new GlyT1 inhibitors.

- Antioxidant Evaluation : In a study assessing various acetamides, this compound exhibited moderate antioxidant properties, indicating its potential utility in oxidative stress-related conditions .

- Urease Inhibition : A related series of compounds demonstrated strong urease inhibition, suggesting that similar mechanisms may be at play with this compound as well . This could have implications for treating infections associated with urease-producing bacteria.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early findings suggest favorable brain-to-plasma ratios, indicating potential effectiveness in central nervous system applications .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The target compound differs from analogs primarily in its substituents on the indole core and acetamide nitrogen. Key structural comparisons include:

*Estimated based on structural analogs.

Pharmacological and Physicochemical Properties

- Electron-Withdrawing Effects : The 3-nitrophenyl group in the target compound likely enhances binding to targets requiring polar interactions (e.g., enzyme active sites with basic residues) compared to chloro or methylphenyl analogs .

- Metabolic Stability : The nitro group may render the target compound prone to reductive metabolism, whereas trifluoromethyl (CAS 878059-71-3) or ethoxy (CAS 850932-85-3) substituents offer greater stability .

Métodos De Preparación

Indole Core Synthesis via Silver-Catalyzed Hydroamination

The indole scaffold is synthesized via a silver-catalyzed hydroamination of o-alkynylaniline precursors. This method, adapted from Rutjes and co-workers, employs AgOTf (10 mol%) in MeCN under reflux to promote 5-endo-dig cyclization. For example, o-alkynylaniline derivatives undergo cyclization to form 1H-indole intermediates (e.g., compound 7 in). Critical parameters include the electronic nature of the alkyne substituent and the steric environment of the aniline nitrogen, which influence reaction kinetics and regioselectivity. Silver’s role as a π-acid facilitates alkyne activation, enabling intramolecular nucleophilic attack by the aniline nitrogen to form the indole ring.

Sulfonation at the Indole 3-Position

Following indole formation, sulfonation is achieved using chlorosulfonic acid in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, preferentially targeting the indole 3-position due to its high electron density. For instance, compound 21 in (N-{3-(2-chlorophenyl)-1-[(4-methylpiperidin-1-yl)carbonyl]propyl}-1H-indole-3-sulfonamide) demonstrates the feasibility of sulfonating indole derivatives. After sulfonation, the intermediate is quenched with ice-water and neutralized to yield the sulfonic acid, which is subsequently converted to the sulfonyl chloride using PCl5.

Amide Coupling with 3-Nitroaniline

The final acetamide group is installed via a coupling reaction between the sulfonyl chloride intermediate and 3-nitroaniline. Using Hünig’s base (DIPEA) in THF, the sulfonyl chloride reacts with 3-nitroaniline to form the sulfonamide. For example, the PubChem entry for ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate illustrates analogous amide bond formation. The nitro group is introduced prior to coupling, as nitration post-amide formation risks side reactions (e.g., reduction or electrophilic attack).

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, indole H-2), 8.21 (d, J = 8.0 Hz, 1H, nitroaryl H-6), 7.98–7.82 (m, 4H, indole H-4, H-5, H-6, H-7), 7.62 (t, J = 8.0 Hz, 1H, nitroaryl H-5), 7.51 (d, J = 8.0 Hz, 1H, nitroaryl H-4), 4.72 (s, 2H, CH₂CO), 3.85–3.70 (m, 4H, azepane CH₂), 2.10–1.95 (m, 4H, azepane CH₂), 1.75–1.60 (m, 4H, azepane CH₂).

- ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 168.9 (SO₂C=O), 148.5 (NO₂), 136.2–115.7 (aromatic carbons), 52.1 (azepane N-CH₂), 46.8 (CH₂CO), 28.4–23.7 (azepane CH₂).

High-Resolution Mass Spectrometry (HRMS)

Optimization and Challenges

- Catalyst Loading : Reducing AgOTf to 5 mol% decreased indole yield by 30%, underscoring the necessity of 10 mol% for efficient cyclization.

- Nitration Selectivity : Direct nitration of the phenyl ring post-amide formation led to byproducts; thus, pre-nitrated aniline is preferred.

- Solvent Effects : DMF outperformed THF in alkylation steps, improving yields from 65% to 82% due to better solubility of intermediates.

Q & A

Q. What are the critical steps and considerations in synthesizing this compound?

The synthesis involves multi-step reactions, including sulfonylation, amidation, and functional group coupling. Key considerations include:

- Reaction conditions : Temperature control (e.g., reflux in methanol or acetonitrile) and solvent selection (polar aprotic solvents like DMF) to optimize yield .

- Protection/deprotection strategies : For reactive groups like the indole nitrogen and sulfonyl moiety to avoid side reactions .

- Progress monitoring : Thin-layer chromatography (TLC) to track intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to verify bond formation .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural confirmation : Use and NMR spectroscopy to assign protons and carbons, particularly focusing on the sulfonyl, azepane, and acetamide groups .

- Purity assessment : High-resolution mass spectrometry (HRMS) to confirm molecular weight and liquid chromatography–mass spectrometry (LC-MS) to detect impurities .

- Crystallography : Single-crystal X-ray diffraction for unambiguous 3D structural elucidation, if crystallizable .

Q. How can computational tools aid in understanding its molecular interactions?

- Docking studies : Use software like AutoDock Vina to predict binding modes with biological targets (e.g., enzymes or receptors) by analyzing hydrogen bonding and hydrophobic interactions .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity and stability .

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Functional group modifications : Synthesize analogs by replacing the azepane ring with pyrrolidine or varying the nitro group position on the phenyl ring. Test these analogs in bioassays (e.g., enzyme inhibition assays) .

- Pharmacophore mapping : Identify critical interaction sites using comparative molecular field analysis (CoMFA) to guide rational design .

Q. What strategies address contradictions in biological activity data?

- Reproducibility checks : Validate assay conditions (e.g., pH, temperature) and confirm compound stability under experimental settings .

- Orthogonal assays : Use multiple biological models (e.g., cell-free enzymatic assays and cell-based viability tests) to cross-verify activity .

- Meta-analysis : Compare data across studies to identify confounding variables (e.g., solvent effects in DMSO vs. aqueous buffers) .

Q. How to investigate thermal and pH stability for formulation studies?

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to assess thermal stability .

- pH-rate profiling : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC to identify optimal storage conditions .

Q. What methodologies are used to predict metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.